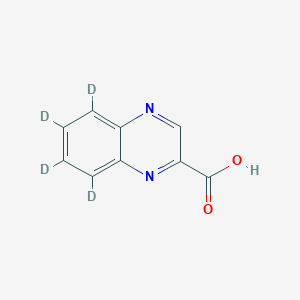

2-Quinoxalinecarboxylic acid-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

2244217-89-6 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

178.18 g/mol |

IUPAC名 |

5,6,7,8-tetradeuterioquinoxaline-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)/i1D,2D,3D,4D |

InChIキー |

UPUZGXILYFKSGE-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CC(=N2)C(=O)O)[2H])[2H] |

正規SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinoxalinecarboxylic acid-d4: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analog of 2-quinoxalinecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. The information presented herein has been compiled from various scientific sources and is structured to provide easy access to key data points, experimental protocols, and relevant biological context.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled form of 2-quinoxalinecarboxylic acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative mass spectrometry-based analyses of its non-deuterated counterpart in various biological matrices.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂D₄N₂O₂ | [1] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Exact Mass | 178.068034422 Da | [3] |

| Melting Point | 224 °C | [4] |

| Appearance | White solid | [4] |

| Purity | >95% (HPLC) | [2] |

| Isotopic Enrichment | 99.9% | [5] |

| Storage Temperature | +4°C | [2] |

Solubility

-

Methanol: Soluble. Commercially available as a solution in methanol.[6][7]

-

Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a strong organic solvent capable of dissolving a wide array of organic materials, and quinoxaline derivatives are often prepared in DMSO for biological assays.[8][9][10]

-

Water: No data available.[4]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M) at m/z 178. Key fragments are observed at m/z 134 (M - CO₂) and 133 (M - CO₂H).

NMR Spectroscopy

The ¹H NMR spectrum of this compound in a mixture of acetone-d₆ and CD₃OD with TMS as an internal standard shows a characteristic aromatic proton signal at a chemical shift (δ) of 9.51 ppm, corresponding to H3.

UV Spectroscopy

In ethanol (10mg/L), this compound exhibits absorption maxima at 202.5 nm, 240.5 nm, 323.0 nm, and 352.0 nm.

IR Spectroscopy

The IR spectrum, obtained as a nujol mull, displays characteristic peaks at 3369 cm⁻¹ (O-H stretch) and 1739/1710 cm⁻¹ (C=O stretch).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application.

Synthesis of this compound

An efficient synthesis of this compound has been reported starting from aniline-d₅, achieving a high isotopic enrichment of 99.9%.[5] The general synthetic workflow is outlined below.

Analytical Methodologies

A general procedure for the analysis of small organic molecules like this compound by HPLC with UV detection is as follows.

-

Instrumentation: A standard HPLC system equipped with a UV detector.[11][12]

-

Column: A C18 reversed-phase column is commonly used for the separation of small aromatic molecules.[13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typical. The composition can be isocratic or a gradient.[12][14]

-

Detection: UV detection is performed at one of the absorbance maxima of the compound, for instance, 240 nm.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[14]

A standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds is outlined below.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[15]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]

-

¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.[18]

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[18]

A general procedure for the analysis of small molecules by mass spectrometry is as follows.

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled to a liquid chromatography (LC) system for separation prior to analysis.[19][20]

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.[21][22]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[20]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[23]

Biological Context and Relevance

While this compound is primarily used as an analytical standard, the quinoxaline scaffold is of significant interest in drug discovery due to its diverse biological activities. Derivatives of quinoxaline have been investigated for a range of therapeutic applications.

Antimicrobial and Anticancer Activity

Quinoxaline derivatives have demonstrated potent antimicrobial activity, including against Mycobacterium tuberculosis.[24][25] Furthermore, certain quinoxaline compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells through the mitochondrial pathway.[26]

This guide serves as a centralized resource for researchers working with this compound. The compiled data and protocols are intended to facilitate its effective use in analytical and research applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound (Major) | LGC Standards [lgcstandards.com]

- 3. 2-Quinoxalinecarboxylic acid D4 (5,6,7,8 D4) | C9H6N2O2 | CID 12332262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. witega.de [witega.de]

- 5. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. achemtek.com [achemtek.com]

- 7. achemtek.com [achemtek.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. targetmol.cn [targetmol.cn]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. shimadzu.com [shimadzu.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. engr.uky.edu [engr.uky.edu]

- 15. chem.latech.edu [chem.latech.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. pubsapp.acs.org [pubsapp.acs.org]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. zefsci.com [zefsci.com]

- 21. uab.edu [uab.edu]

- 22. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Quinoxalinecarboxylic acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analog of the important quinoxaline core structure found in numerous biologically active compounds. This document details a validated synthetic route and provides in-depth characterization data to support its use as an internal standard in analytical and pharmacokinetic studies.[1]

Introduction

2-Quinoxalinecarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The deuterated form, this compound, is particularly valuable as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification of the parent compound in complex biological matrices.[1] This guide outlines a robust synthetic method and comprehensive analytical characterization of QCA-d4.

Synthesis of this compound

An efficient and straightforward synthetic route for this compound has been developed, utilizing aniline-d5 as the labeled starting material to achieve high isotopic enrichment.[2] The general approach involves the condensation of a deuterated o-phenylenediamine precursor with a suitable dicarbonyl compound.

Synthetic Pathway

The synthesis of this compound can be achieved from aniline-d5. The key steps involve the formation of a deuterated o-phenylenediamine intermediate followed by cyclocondensation.

Caption: Synthetic pathway for this compound.

Experimental Protocol

While a specific detailed protocol for the synthesis from aniline-d5 is proprietary to certain research, a general and widely adopted method for the synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] The following is a representative protocol that can be adapted for the synthesis of QCA-d4 using the appropriate deuterated starting materials.

Materials:

-

Deuterated o-phenylenediamine

-

Glyoxylic acid

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of deuterated o-phenylenediamine in ethanol.

-

Add 1 equivalent of glyoxylic acid to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Attach a condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 2-12 hours), allow the reaction mixture to cool to room temperature.[3]

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the crude product by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂D₄N₂O₂ | [4][5] |

| Molecular Weight | 178.18 g/mol | [4][5][6] |

| Exact Mass | 178.068034422 Da | [6] |

| Appearance | Neat | [4] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | +4°C | [4] |

| Unlabeled CAS Number | 879-65-2 | [4][5] |

Spectroscopic and Spectrometric Data

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Experimental Protocol:

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used.[7]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.[8]

-

Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[7]

Expected Results:

The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass.

| m/z | Relative Intensity (%) | Designation |

| 178 | 100 | M+ |

| 134 | 61 | M - CO₂ |

| 133 | 28 | M - CO₂H |

| 107 | 33 | M - (CO₂ + HCN) |

| 106 | 29 | M - (CO₂H + HCN) |

Data sourced from a datasheet by RIVM.[9]

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure and the positions of deuterium incorporation. The absence of signals from the deuterated positions in the aromatic ring confirms successful labeling.

Experimental Protocol:

-

Solvent: Acetone-d₆ + CD₃OD with TMS (δ = 0.0) as an internal standard.[9]

-

Instrumentation: A 400 MHz NMR spectrometer is suitable for analysis.[10]

Expected Results:

The ¹H-NMR spectrum of this compound is expected to show a single proton signal in the aromatic region.

| Chemical Shift (δ) | Number of Protons | Designation |

| 9.51 | 1 | H3 (aromatic) |

Data sourced from a datasheet by RIVM.[9]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Stability

The stability of this compound is crucial for its application as a reference standard. Stability trials have shown that the compound is most stable when stored at low temperatures.

| Storage Temperature | % Recovery after 12 months |

| -20°C | 100.5 ± 1.0 |

| +4°C | 100.5 ± 1.5 |

| Room Temperature | 96.0 ± 1.0 |

| +37°C | 78.0 ± 2.0 |

Data sourced from a datasheet by RIVM.[9] It is recommended to store the ampoules at -20°C or lower before opening and at +4°C or lower when in solution.[9]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented synthetic strategy offers an efficient route to this valuable labeled compound. The comprehensive characterization data, including mass spectrometry and ¹H-NMR, confirm the identity, purity, and isotopic labeling of the molecule. The stability data underscores the importance of proper storage to maintain its integrity as a reference standard. This information is intended to support researchers and scientists in the pharmaceutical and drug development fields in their analytical and metabolic studies involving 2-Quinoxalinecarboxylic acid.

References

- 1. veeprho.com [veeprho.com]

- 2. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Major) | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. 2-Quinoxalinecarboxylic acid D4 (5,6,7,8 D4) | C9H6N2O2 | CID 12332262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rivm.nl [rivm.nl]

- 10. rsc.org [rsc.org]

The Biological Versatility of 2-Quinoxalinecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Among its varied congeners, 2-quinoxalinecarboxylic acid and its derivatives have garnered substantial interest due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activity studies of 2-quinoxalinecarboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

Derivatives of 2-quinoxalinecarboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of selected 2-quinoxalinecarboxylic acid derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 13 | MCF-7 (Breast) | 0.81 |

| HepG2 (Liver) | 1.23 | |

| HCT-116 (Colon) | 2.91 | |

| Compound 11 | MCF-7 (Breast) | 1.52 |

| HepG2 (Liver) | 2.14 | |

| HCT-116 (Colon) | 0.95 | |

| Compound 4a | MCF-7 (Breast) | 3.21 |

| HepG2 (Liver) | 4.54 | |

| HCT-116 (Colon) | 3.98 | |

| Compound 5 | MCF-7 (Breast) | 4.11 |

| HepG2 (Liver) | 3.87 | |

| HCT-116 (Colon) | 4.32 | |

| Compound XVa | HCT-116 (Colon) | 4.4 |

| MCF-7 (Breast) | 5.3 | |

| Compound VIIIc | HCT-116 (Colon) | 2.5 |

| MCF-7 (Breast) | 9.0 |

Antimicrobial Activity

The antimicrobial potential of 2-quinoxalinecarboxylic acid derivatives has been evaluated against a variety of bacterial and fungal pathogens. These compounds have shown promising activity, including against drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-quinoxalinecarboxylic acid derivatives against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | 4 |

| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | 2 |

| Compound 2d | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| Compound 3c | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| Compound 4 | Bacillus subtilis | 16 |

| Compound 6a | Bacillus subtilis | 16 |

| Compound 10 | Candida albicans | 16 |

| Aspergillus flavus | 16 |

Enzyme Inhibition

A key mechanism through which 2-quinoxalinecarboxylic acid derivatives exert their biological effects is through the inhibition of specific enzymes. A notable target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a critical component of cellular stress response pathways.

Quantitative Enzyme Inhibition Data

The inhibitory activity of 2-quinoxalinecarboxylic acid derivatives against ASK1 is presented below.

| Compound ID/Reference | Enzyme | IC50 (nM) |

| 26e | ASK1 | 30.17 |

| GS-4997 (Reference) | ASK1 | N/A |

Signaling Pathways

The anticancer activity of 2-quinoxalinecarboxylic acid derivatives is often mediated by their ability to modulate critical signaling pathways that control cell survival and death.

Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway

Several 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of ASK1.[1] ASK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that, in response to cellular stress such as oxidative stress, activates the JNK and p38 MAPK pathways, ultimately leading to inflammation and apoptosis.[1] By inhibiting ASK1, these compounds can prevent the downstream activation of JNK and p38, thereby mitigating stress-induced cellular damage.

References

The Evolving Landscape of 2-Quinoxalinecarboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has long been a privileged structure in medicinal chemistry. Among its various derivatives, 2-quinoxalinecarboxylic acid and its analogues have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on 2-quinoxalinecarboxylic acid derivatives, focusing on their synthesis, key biological activities, and the structure-activity relationships that govern their therapeutic potential.

I. Synthesis of 2-Quinoxalinecarboxylic Acid Derivatives

The fundamental approach to synthesizing the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of 2-quinoxalinecarboxylic acid and its derivatives, α-ketoacids are common starting materials.

A general synthetic route starts with the reaction of an o-phenylenediamine with an appropriate α-ketoacid, which upon condensation and subsequent cyclization, yields the desired quinoxaline-2-carboxylic acid. Further modifications can be introduced at various positions of the quinoxaline ring or at the carboxylic acid moiety to generate a diverse library of derivatives.

For instance, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride can be prepared by reacting 4,5-dimethyl-1,2-phenylenediamine with the sodium salt of dihydroxytartaric acid[1][2]. This anhydride serves as a versatile intermediate for the synthesis of various carboxamide derivatives by reacting it with binucleophiles[1][2].

Another common strategy involves the synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides. These are often synthesized through the Beirut reaction, which involves the reaction of a benzofuroxan with a 1,3-dicarbonyl compound[3].

II. Therapeutic Applications and Biological Activities

2-Quinoxalinecarboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has focused on the development of 2-quinoxalinecarboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[4][5]

Novel quinoxaline derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[5][6] Some of these compounds have exhibited potent cytotoxic effects with IC50 values in the low micromolar range.[4][5][6]

Table 1: Anticancer Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 | 0.81 | [4][5] |

| HepG2 | 1.23 | [4][5] | |

| HCT-116 | 1.87 | [4][5] | |

| Compound 13 | MCF-7 | 0.92 | [4][5] |

| HepG2 | 1.54 | [4][5] | |

| HCT-116 | 2.91 | [4][5] | |

| Compound 4a | MCF-7 | 3.21 | [4][5] |

| HepG2 | 3.87 | [4][5] | |

| HCT-116 | 4.12 | [4][5] | |

| Compound 5 | MCF-7 | 3.98 | [4][5] |

| HepG2 | 4.21 | [4][5] | |

| HCT-116 | 4.54 | [4][5] | |

| Compound XVa | HCT116 | 4.4 | [6] |

| MCF-7 | 5.3 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. 2-Quinoxalinecarboxylic acid derivatives have shown promise as both antibacterial and antifungal agents.[1][7][8][9] Quinoxaline-2-carboxylic acid 1,4-dioxides, in particular, have been investigated for their potent activity against Mycobacterium tuberculosis.[3]

One study reported a novel series of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, with compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) exhibiting high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis.[3] The mechanism of action for these compounds is believed to involve the generation of free radicals that cause DNA damage.[3]

Table 2: Antimicrobial Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | M. tuberculosis | 1.25 | [3] |

| M. smegmatis | 4 | [3] | |

| Compound 5k | Acidovorax citrulli | - | [9] |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 | [9] |

| Compound 5t | Rhizoctonia solani | EC50 = 12.01 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of inflammatory mediators. For example, some derivatives have been shown to be dual inhibitors of EGFR and COX-2, both of which play roles in inflammation and cancer.[4][5]

Compounds 11 and 13 from one study demonstrated significant COX-2 inhibitory activity with high selectivity over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects.[4][5]

Table 3: COX-2 Inhibitory Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 11 | 37.96 | 0.62 | 61.23 | [4][5] |

| 13 | 30.41 | 0.46 | 66.11 | [4][5] |

| 4a | 28.8 | 1.17 | 24.61 | [4][5] |

| 5 | 40.32 | 0.83 | 48.58 | [4][5] |

Other Biological Activities

Beyond the major areas discussed above, 2-quinoxalinecarboxylic acid derivatives have been explored for a variety of other biological activities, including as ASK1 inhibitors for the potential treatment of non-alcoholic steatohepatitis (NASH) and as aldose reductase inhibitors for diabetic complications.[10][11]

III. Experimental Protocols

Synthesis of 6,7-dimethyl-2-carboxamidoquinoxaline-3-carboxylic acid derivatives (General Procedure)[1][2]

-

Preparation of 6,7-dimethylquinoxaline-2,3-dicarboxylic anhydride (1): 4,5-dimethyl-1,2-phenylenediamine is reacted with the sodium salt of dihydroxytartaric acid.

-

Reaction with Binucleophiles: The anhydride (1) is treated with a binucleophile (e.g., 1,4-phenylenediamine, 1,2-phenylenediamine, or 2-aminophenol) in ethanol at reflux.

-

Isolation: The resulting solid product, the 2-carboxamidoquinoxaline-3-carboxylic acid derivative, is isolated by filtration and can be further purified by crystallization.

In Vitro Anticancer Activity Assay (MTT Assay)[4][5]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

COX-1/COX-2 Inhibition Assay[4][5]

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Incubation: The enzyme is pre-incubated with the test compound or vehicle.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

IV. Signaling Pathways and Logical Relationships

The biological effects of 2-quinoxalinecarboxylic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: Inhibition of EGFR and COX-2 pathways by 2-quinoxalinecarboxylic acid derivatives.

Caption: Proposed mechanism of antimycobacterial action for quinoxaline-2-carboxylic acid 1,4-dioxides.

V. Conclusion and Future Perspectives

2-Quinoxalinecarboxylic acid derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of synthesis and the ability to introduce a wide range of substituents have allowed for the generation of extensive compound libraries with diverse biological activities. The potent anticancer, antimicrobial, and anti-inflammatory properties of these derivatives highlight their potential for the development of new therapeutic agents.

Future research in this area should focus on several key aspects. Firstly, further optimization of the lead compounds identified in various studies is necessary to improve their potency, selectivity, and pharmacokinetic properties. Secondly, a deeper understanding of the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for rational drug design. The use of computational modeling and structure-based design can aid in this process. Finally, in vivo studies are needed to validate the therapeutic potential of the most promising candidates and to assess their safety and efficacy in preclinical models. The continued exploration of 2-quinoxalinecarboxylic acid derivatives holds great promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives [mdpi.com]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of 2-Quinoxalinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinecarboxylic acid (QCA) is a significant molecule, notably recognized as the primary metabolite of the veterinary drug carbadox. Understanding its metabolic fate is crucial for assessing the safety and pharmacokinetic profiles of its parent compounds and for broader applications in bioremediation and drug development. While the complete metabolic pathway of QCA has not been fully elucidated in a single study, this guide synthesizes available data on its formation, activation, and the degradation of structurally related compounds to propose a putative metabolic pathway. This document provides detailed experimental protocols for investigating this pathway and presents relevant quantitative data in a structured format.

Introduction to 2-Quinoxalinecarboxylic Acid Metabolism

2-Quinoxalinecarboxylic acid is a heterocyclic aromatic acid. Its metabolic journey can be viewed from two perspectives: its formation (anabolism) as a metabolite of other compounds and its breakdown (catabolism).

-

Formation: QCA is a well-documented major metabolite of carbadox, a veterinary drug.[1][2] Its presence in animal tissues is often monitored as an indicator of carbadox use.[1][3]

-

Activation in Biosynthesis: In certain microorganisms, such as Streptomyces triostinicus, a specific enzyme activates 2-Quinoxalinecarboxylic acid. This activation, forming an adenylate, suggests that QCA serves as a building block in the biosynthesis of quinoxaline-containing antibiotics.[4]

This guide, however, will focus on the lesser-known catabolic pathway of QCA, drawing inferences from the metabolism of analogous structures to provide a comprehensive overview for researchers.

Proposed Metabolic Pathway of 2-Quinoxalinecarboxylic Acid

Based on the known metabolic pathways of similar N-heterocyclic and aromatic carboxylic acids, a putative catabolic pathway for 2-Quinoxalinecarboxylic acid is proposed. The initial steps likely involve oxidation and hydroxylation of the quinoxaline ring, which prepares it for subsequent ring cleavage.

A potential metabolic sequence is as follows:

-

Hydroxylation: The quinoxaline ring is hydroxylated, likely at the C-3 position, to form 2-hydroxy-quinoxaline-3-carboxylic acid. This is supported by the observation that 2-hydroxyquinoxaline-3-carboxylic acid can be oxidized to 2,3-dihydroxyquinoxaline.[5]

-

Further Oxidation: The hydroxylated intermediate undergoes further oxidation to yield 2,3-dihydroxyquinoxaline.

-

Ring Cleavage: The dihydroxylated ring is now susceptible to cleavage by a dioxygenase enzyme. This is a common strategy in the microbial degradation of aromatic compounds.[6][7] The exact position of cleavage can vary, leading to different downstream products.

-

Further Degradation: The ring-opened products are then further metabolized into smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The degradation of the related compound, quinoline-4-carboxylic acid, proceeds via 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and subsequent hydroxylation, reinforcing the likelihood of an oxidative initial phase for QCA metabolism.[8]

Visualizing the Proposed Pathway

Caption: Proposed metabolic pathway of 2-Quinoxalinecarboxylic acid.

Quantitative Data

| Parameter | Matrix | Method | Value | Reference |

| Recovery | Pig Kidney | HPLC-UV | 72-79% (at 0.050 mg/kg) | [1] |

| Recovery | Pig Kidney | HPLC-UV | 100% (at 0.010 mg/kg) | [1] |

| Recovery | Swine Muscle & Liver | LC-ESI-MS | 70.2-86.3% (at 2.5 and 5 ng/g) | [3] |

| Detection Limit | Swine Muscle & Liver | LC-ESI-MS | 1 ng/g | [3] |

Experimental Protocols

To investigate the metabolic pathway of 2-Quinoxalinecarboxylic acid, two primary experimental systems are recommended: microbial cultures and in vitro liver microsome assays.

Microbial Degradation of 2-Quinoxalinecarboxylic Acid

This protocol is designed to isolate and identify microorganisms capable of degrading QCA and to analyze the metabolic intermediates.

Objective: To elucidate the microbial catabolic pathway of 2-Quinoxalinecarboxylic acid.

Materials:

-

Soil or water sample from a potentially contaminated site.

-

Minimal salts medium (MSM).

-

2-Quinoxalinecarboxylic acid (analytical grade).

-

Shaker incubator.

-

Centrifuge.

-

HPLC-UV system.

-

LC-MS/MS system.

Procedure:

-

Enrichment Culture:

-

Prepare MSM with 2-Quinoxalinecarboxylic acid (100 mg/L) as the sole carbon source.

-

Inoculate with the environmental sample.

-

Incubate at 30°C with shaking (150 rpm).

-

Periodically transfer an aliquot to fresh medium to enrich for QCA-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the enrichment culture onto MSM agar plates containing QCA.

-

Isolate individual colonies and purify by re-streaking.

-

-

Metabolite Identification:

-

Grow the isolated strain in liquid MSM with QCA.

-

Collect culture samples at different time points.

-

Centrifuge to remove bacterial cells.

-

Analyze the supernatant by HPLC-UV to monitor the disappearance of QCA and the appearance of metabolites.

-

Identify the chemical structure of the metabolites using LC-MS/MS.

-

Workflow for Microbial Degradation Analysis

Caption: Experimental workflow for microbial degradation studies.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolism of 2-Quinoxalinecarboxylic acid by hepatic enzymes, particularly cytochrome P450s.[9][10]

Objective: To identify metabolites of QCA produced by liver microsomes.

Materials:

-

Pooled human, rat, or mouse liver microsomes.

-

2-Quinoxalinecarboxylic acid.

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system.

-

Acetonitrile (for quenching).

-

LC-MS/MS system.

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein), phosphate buffer, and 2-Quinoxalinecarboxylic acid (1 µM).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding two volumes of cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to identify and quantify the remaining parent compound (QCA) and any formed metabolites.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

Workflow for In Vitro Metabolism Analysis

Caption: Workflow for in vitro metabolism using liver microsomes.

Conclusion

The metabolic pathway of 2-Quinoxalinecarboxylic acid is a critical area of research with implications for drug safety, antibiotic biosynthesis, and environmental science. While direct evidence for its complete catabolism is limited, a putative pathway involving hydroxylation, oxidation, and ring cleavage can be proposed based on the metabolism of analogous compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this pathway, identify key enzymes and intermediates, and generate valuable quantitative data. Further research in this area will contribute to a more comprehensive understanding of the biological fate of quinoxaline derivatives.

References

- 1. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. mercell.com [mercell.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. 108. The oxidation of 2-hydroxyquinoxaline and its derivatives with hydrogen peroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. The metabolism of aromatic acids by micro-organisms. Metabolic pathways in the fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Quinoxalinecarboxylic Acid: A Versatile Precursor in Modern Drug Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Quinoxalinecarboxylic acid, a heterocyclic compound featuring a fused benzene and pyrazine ring system, has emerged as a critical scaffold in medicinal chemistry. Its versatile structure serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. Derivatives of 2-quinoxalinecarboxylic acid have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making it a precursor of significant interest in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the role of 2-quinoxalinecarboxylic acid in drug synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and biological mechanisms.

Synthetic Strategies and Methodologies

The synthesis of therapeutic agents from 2-quinoxalinecarboxylic acid typically involves modifications at the carboxylic acid group, the pyrazine ring, or the benzene ring. Common synthetic transformations include amidation, esterification, and various coupling reactions to introduce diverse functional groups and build molecular complexity.

General Synthesis of Quinoxaline-2-carboxamides

A prevalent strategy for derivatizing 2-quinoxalinecarboxylic acid is the formation of amides. This is often achieved by activating the carboxylic acid, for example, with a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of N-Aryl-Quinoxaline-2-Carboxamides

-

Acid Chloride Formation: To a solution of 2-quinoxalinecarboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-quinoxalinecarbonyl chloride.

-

Amidation: The crude acid chloride is dissolved in a fresh portion of anhydrous DCM. To this solution, the desired aniline or amine (1.0 equivalent) and a base such as triethylamine (Et3N) or pyridine (2.0-3.0 equivalents) are added at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 6-12 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with DCM and washed successively with water and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure N-aryl-quinoxaline-2-carboxamide.[1]

A variety of catalysts and reaction conditions can be employed to optimize the synthesis of quinoxaline derivatives, including the use of propanephosphonic acid anhydride (T3P) as a coupling agent.[1]

Synthesis of Quinoxaline Derivatives as ASK1 Inhibitors

2-Quinoxalinecarboxylic acid serves as a key building block in the synthesis of potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a critical component of the MAP kinase signaling pathway involved in cellular responses to stress.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)quinoxaline-2-carboxamide Derivatives [1]

-

A solution of 2-quinoxalinecarboxylic acid (1.0 equivalent) and a substituted 2-aminopyridine derivative (1.0 equivalent) in anhydrous pyridine (3.0 mL) is stirred at room temperature under a dry argon atmosphere.

-

Phosphorus oxychloride (POCl3) (4.0 equivalents) is added slowly to the solution.

-

The reaction mixture is stirred at room temperature for 4 hours, with the progress monitored by TLC.

-

After the reaction is complete, it is diluted with water, leading to the precipitation of a solid.

-

The solid is collected by filtration, washed three times with water, and dried to obtain the final product.

The following diagram illustrates the general workflow for the synthesis of these ASK1 inhibitors.

Quantitative Data on Synthesized Derivatives

The following tables summarize key quantitative data for a selection of 2-quinoxalinecarboxylic acid derivatives reported in the literature.

Table 1: Synthesis and Physicochemical Properties of Selected Quinoxaline-2-Carboxamide Derivatives

| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) | Reference |

| 9a | 2-Amino-N-isopropylbenzamide | 24.3 | - | [1] |

| 9b | N-isopropylpyridin-2-amine | 83.2 | - | [1] |

| 9e | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | 82.6 | - | [1] |

Table 2: Biological Activity of Selected Quinoxaline-2-Carboxylic Acid Derivatives

| Compound ID | Target | Biological Activity | IC50 | Reference |

| 26e | ASK1 | ASK1 Inhibition | 30.17 nM | [1] |

| 25d | VEGFR-2 | VEGFR-2 Inhibition | 3.4 ± 0.3 nM | [2] |

| 25e | VEGFR-2 | VEGFR-2 Inhibition | 4.1 ± 0.4 nM | [2] |

| 25i | VEGFR-2 | VEGFR-2 Inhibition | 5.2 ± 0.5 nM | [2] |

| 27e | VEGFR-2 | VEGFR-2 Inhibition | 6.8 ± 0.5 nM | [2] |

| Compound 4 | M. tuberculosis | Antimycobacterial | 1.25 µg/mL (MIC) | [3] |

Signaling Pathways and Mechanisms of Action

Derivatives of 2-quinoxalinecarboxylic acid exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the ASK1 Signaling Pathway

As previously mentioned, certain 2-quinoxalinecarboxylic acid derivatives are potent inhibitors of ASK1. The ASK1 signaling cascade is a key pathway in the cellular response to oxidative stress and inflammation, leading to apoptosis and other cellular events. By inhibiting ASK1, these compounds can potentially treat a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

The following diagram depicts the role of 2-quinoxalinecarboxylic acid derivatives in inhibiting the ASK1 signaling pathway.

Inhibition of VEGFR-2 in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2, making them promising candidates for anticancer therapy.[2] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor angiogenesis and suppress tumor growth.

The diagram below illustrates the mechanism of VEGFR-2 inhibition by these derivatives.

Conclusion

2-Quinoxalinecarboxylic acid is a privileged scaffold in drug discovery, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The derivatives of this precursor have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications. The continued investigation of the mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates.

References

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

antimicrobial and antitubercular potential of quinoxaline derivatives

An In-depth Technical Guide to the Antimicrobial and Antitubercular Potential of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial and antitubercular properties.[2][3][4][5] The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.[4] This technical guide provides a comprehensive overview of the current research on the , focusing on quantitative data, experimental methodologies, and key structure-activity relationships.

Antimicrobial Potential of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[3][6] Their efficacy, particularly against multi-drug resistant (MDR) strains, makes them a promising area of research for combating the growing threat of antimicrobial resistance.[1][7]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism by which many quinoxaline derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][8] This essential enzyme controls the topological state of DNA by introducing negative supercoils, a process crucial for DNA replication and repair.[9] By binding to the enzyme, quinoxaline derivatives can block its ATPase activity or stabilize the DNA-gyrase cleavage complex, leading to a halt in replication and ultimately, bacterial cell death.[9][10][11] Some studies suggest these compounds can bind to the same site as established DNA gyrase ligands like novobiocin.[10]

Caption: Mechanism of Action: Inhibition of DNA Gyrase by Quinoxaline Derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values for several representative quinoxaline derivatives against various microbial strains.

| Compound Class/Reference | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Thiazolo[4,5-b]quinoxaline (13c) [7] | S. aureus (MDRB) | 1.95 | Norfloxacin | 1.25 |

| B. cereus (MDRB) | 3.9 | Norfloxacin | 0.78 | |

| E. coli (MDRB) | 2.6 | Norfloxacin | 1.57 | |

| 2-phenoxy-3-methyl-quinoxaline Schiff Bases [12] | S. aureus | Active (Zone of Inh.) | Ciprofloxacin | Active |

| E. coli | Active (Zone of Inh.) | Ciprofloxacin | Active | |

| C-2 Amine-substituted Quinoxalines (5p) [13] | S. aureus | 4 | - | - |

| B. subtilis | 8 | - | - | |

| MRSA | 8 | - | - | |

| E. coli | 4 | - | - | |

| Quinoxalin-2(1H)-one Hydrazones (11b) [9] | S. aureus (MDRB) | 1.95 | Norfloxacin | 0.78-3.13 |

| P. aeruginosa (MDRB) | 3.9 | Norfloxacin | 0.78-3.13 | |

| Quinoxaline-sulfonamides (81) [14] | P. vulgaris | Active (30mm Zone) | - | - |

| Enterobacteria | Active (24mm Zone) | - | - |

*Activity reported as zone of inhibition (mm) via disk diffusion method, not MIC value.

Antitubercular Potential of Quinoxaline Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10] Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have emerged as a highly promising class of anti-TB agents.[15][16][17]

Quinoxaline-1,4-di-N-oxides (QdNOs)

The oxidation of the nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides (QdNOs) has been shown to significantly enhance antimycobacterial activity.[16][18] These compounds are believed to act as prodrugs, requiring bioreductive activation under the hypoxic conditions characteristic of TB granulomas to exert their effect.[18] This mode of action is distinct from that of many current anti-TB drugs, suggesting that QdNOs could be effective against resistant strains with minimal cross-resistance.[15][17] One proposed mechanism for activated QdNOs is the generation of reactive nitrogen species that cause DNA damage.[10]

Quantitative Antitubercular Activity

Numerous studies have demonstrated the potent in vitro activity of quinoxaline derivatives against both replicating and non-replicating M. tuberculosis. The table below highlights the activity of several lead compounds.

| Compound/Series | M. tuberculosis Strain | Activity Metric | Value | Reference Compound | Value (µM) |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide [15][17] | H37Rv | MIC | <0.2 µg/mL | - | - |

| Quinoxaline-derived chalcones (20) [16] | H37Rv | MIC | 3.13-12.5 µg/mL | - | - |

| Quinoxaline-7-carboxylate 1,4-di-N-oxides (T-148, T-163) [19] | H37Rv (replicating) | MIC | 0.53 µM | Isoniazid | 2.92 |

| Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4) [10] | H37Ra | MIC | 1.25 µg/mL | Rifampicin | 0.03 µg/mL |

| 2-substituted quinoxaline 1,4-di-N-oxides (3d, 3j) [20] | H37Rv | MIC | 0.39 µg/mL | - | - |

| Quinoxaline 1,4-di-N-oxide chalcones (18, 21) [18] | H37Rv | MIC | 1.6 µM | - | - |

| Isopropyl Ester QdNOs (T-069) [21] | H37Rv | MIC | 0.08 µg/mL | Isoniazid | 0.12 µg/mL |

Experimental Protocols

General Synthesis of Quinoxaline Scaffolds

A common and straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as ethyl pyruvate.[3][12] Further modifications can be made to this core structure. For example, chlorination followed by nucleophilic substitution allows for the introduction of various functional groups.[5][12]

The synthesis of quinoxaline-1,4-di-N-oxide derivatives typically involves the Beirut reaction, where a benzofuroxan reacts with a β-ketoester.[15]

References

- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, 3D-QSAR analysis and biological evaluation of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Inflammatory and Analgesic Properties of Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including notable anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the research into the anti-inflammatory and analgesic properties of quinoxaline compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The anti-inflammatory and analgesic efficacy of various quinoxaline derivatives has been quantified through numerous preclinical studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the potency of different compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Quinoxaline Derivatives

| Compound | Animal Model | Dose | Percent Inhibition of Edema | Reference Compound | Reference |

| Compound 3 | Carrageenan-induced rat paw edema | - | 53.91% | Indomethacin (49.00%) | [1] |

| Compound 11 | Carrageenan-induced rat paw edema | - | 48.72% | Indomethacin (49.00%) | [1] |

| Compound 14d | Carrageenan-induced rat paw edema | - | 46.77% | Indomethacin (49.00%) | [1] |

| Compound 17e | Carrageenan-induced rat paw edema | - | 46.85% | Indomethacin (49.00%) | [1] |

| Compound 5a | Chronic inflammatory models | - | Equipotent to Indometacin | Indometacin | [2][3] |

| Compounds 3, 4b, 4e, 5b | Chronic inflammatory models | - | Stronger than Indometacin | Indometacin | [2][3] |

| DEQX | Carrageenan-induced peritonitis in mice | All doses | Significant reduction in leukocyte migration (p < 0.01) | - | [4][5] |

| OAQX | Carrageenan-induced peritonitis in mice | All doses | Significant reduction in leukocyte migration (p < 0.001) | - | [4][5] |

Table 2: In Vitro Anti-Inflammatory Activity of Quinoxaline Derivatives

| Compound | Assay | IC50 Value (µM) | Target | Reference Compound | Reference |

| Compound 4a | COX-2 Inhibition | 1.17 | COX-2 | - | [6][7] |

| Compound 5 | COX-2 Inhibition | 0.83 | COX-2 | - | [6][7] |

| Compound 11 | COX-2 Inhibition | 0.62 | COX-2 | - | [6][7] |

| Compound 13 | COX-2 Inhibition | 0.46 | COX-2 | - | [6][7] |

| Compound 8e | TNF-α & IL-6 Inhibition | - | TNF-α, IL-6 | - | [8] |

| Compounds 8a, 8b, 8g | TNF-α & IL-6 Inhibition | - | TNF-α, IL-6 | - | [8] |

| NQC | IL-1β Inhibition | 13.27 ± 2.37 | IL-1β | - | [9] |

| NQC | IL-6 Inhibition | 10.13 ± 0.58 | IL-6 | - | [9] |

| NQC | TNF-α Inhibition | 14.41 ± 1.83 | TNF-α | - | [9] |

Table 3: Analgesic Activity of Quinoxaline Derivatives

| Compound | Animal Model | Dose | Percent Protection/Effect | Reference Compound | Reference |

| Compound 2 | Acetic acid-induced writhing in mice | - | 56.90% | Aspirin (70.50%) | [1] |

| Compound 5 | Acetic acid-induced writhing in mice | - | 68.68% | Aspirin (70.50%) | [1] |

| Compound 9 | Acetic acid-induced writhing in mice | - | 67.70% | Aspirin (70.50%) | [1] |

| Compound 14f | Acetic acid-induced writhing in mice | - | 66.33% | Aspirin (70.50%) | [1] |

| Compound 17c | Acetic acid-induced writhing in mice | - | 68.79% | Aspirin (70.50%) | [1] |

| DEQX | Acetic acid-induced writhing in mice | All doses | Significant decrease in writhing (p < 0.05) | Indomethacin | [4][5] |

| OAQX | Acetic acid-induced writhing in mice | 5 mg/kg | Significant decrease in writhing (p < 0.001) | Indomethacin | [4][5] |

| DEQX | Hot-plate test in mice | All doses | Peripheral analgesic effect (p < 0.05) | Morphine | [4] |

| OAQX | Hot-plate test in mice | 5 mg/kg | Peripheral analgesic effect (p < 0.001) | Morphine | [4] |

Mechanism of Action: Targeting Key Inflammatory Pathways

Quinoxaline derivatives exert their anti-inflammatory and analgesic effects through multiple mechanisms of action. A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.[6][10] Many derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6][7]

Furthermore, quinoxaline compounds have been shown to modulate pro-inflammatory signaling pathways. They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[4][8][9] The inhibition of these cytokines is often linked to the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38α MAPK) signaling pathways.[9][10]

Caption: Quinoxaline compounds inhibit key inflammatory signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the anti-inflammatory and analgesic properties of novel compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing acute inflammation.[11][12]

-

Animals: Male Wistar rats (150-180 g) are typically used. Animals should be acclimatized for at least one week before the experiment.

-

Procedure:

-

Divide the animals into groups (n=6): a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoxaline compound.

-

Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[11][13]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.

-

Animals: Swiss albino mice (20-25 g) are commonly used.

-

Procedure:

-

Divide the animals into groups (n=6) as described for the paw edema test.

-

Administer the test compounds and a reference drug (e.g., Aspirin, 30 mg/kg) orally. The control group receives the vehicle.

-

After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching movement) for a period of 20 minutes.

-

-

Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

In Vivo Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate centrally acting analgesics.[15][16]

-

Animals: Swiss albino mice (20-25 g).

-

Procedure:

-

Before drug administration, determine the baseline reaction time for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[17] The reaction time is the time taken for the mouse to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compounds and a reference drug (e.g., Morphine) to their respective groups.

-

Measure the reaction time on the hot plate at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Caption: General workflow for assessing analgesic activity.

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and either the COX-1 or COX-2 enzyme in a 96-well plate.

-

Add the quinoxaline test compound (inhibitor) to the wells.

-

Incubate the plate for a few minutes at 25°C.

-

Add a colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

-

Read the absorbance at 590 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the quinoxaline test compound for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[18]

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

-

Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Conclusion

Quinoxaline and its derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. Their multifaceted mechanism of action, targeting key enzymes and signaling pathways involved in inflammation and pain, makes them attractive candidates for further drug development. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of quinoxaline-based therapeutics. Future research should focus on elucidating detailed structure-activity relationships to design novel derivatives with enhanced potency and improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. Hot plate test [panlab.com]

- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Quinoxalinecarboxylic acid-d4 for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analogue of 2-Quinoxalinecarboxylic acid (QCA). QCA is the primary metabolite of the veterinary drug Carbadox. Due to the inherent challenges in pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in biological matrices. This document details the synthesis, analytical applications, and expected pharmacokinetic profile of QCA-d4, positioning it as an essential tool in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Quinoxalinecarboxylic acid, where four hydrogen atoms on the benzene ring moiety have been replaced with deuterium atoms. This isotopic substitution renders the molecule heavier than its parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. The primary application of QCA-d4 is as an internal standard in pharmacokinetic and drug metabolism studies, particularly for the quantification of Carbadox and its metabolite, QCA, in biological samples.[1] The use of a stable isotope-labeled internal standard like QCA-d4 is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and experimental variability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | Quinoxaline-2-carboxylic Acid-d4 | [1] |

| Synonyms | NSC 86873-d4, Quinoxaline-2-carboxylic Acid-d4 | [1] |

| CAS Number | 2244217-89-6 | [1] |

| Molecular Formula | C₉H₂D₄N₂O₂ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | +4°C | [3] |

Synthesis of this compound

An efficient and straightforward synthetic route for producing deuterium-labeled this compound (QCA-d4) with high isotopic enrichment has been developed.[4] The synthesis utilizes aniline-d5 as the labeled starting material.[4]

Experimental Protocol for Synthesis

The synthesis of QCA-d4 can be achieved through a multi-step process, which is depicted in the workflow diagram below. A detailed experimental protocol based on published methods is as follows:[4][5]

-

Step 1: Synthesis of 2-Methylquinoxaline-d4. o-Phenylenediamine is condensed with pyruvaldehyde to yield the intermediate 2-methylquinoxaline. For the deuterated version, a deuterated precursor would be used.

-

Step 2: Oxidation to Quinoxaline-2-carbaldehyde-d4. The synthesized 2-methylquinoxaline-d4 is then subjected to an oxidation reaction using selenium dioxide to produce quinoxaline-2-carbaldehyde-d4.

-

Step 3: Final Oxidation to this compound. The final step involves the further oxidation of quinoxaline-2-carbaldehyde-d4 using an oxidizing agent like acidic potassium permanganate to yield the target product, this compound.[5]

The isotopic enrichment of the final product can be confirmed by mass spectrometry, with reported enrichments as high as 99.9%.[4] The chemical structure is typically confirmed using ¹H NMR.[4]

Application in Pharmacokinetic Studies

While there are no direct pharmacokinetic studies reported for this compound, its primary utility lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart, QCA. The pharmacokinetic properties of QCA have been investigated, particularly in the context of its formation from the metabolism of Carbadox.

The Kinetic Isotope Effect

It is important for researchers to be aware of the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. While in the case of QCA-d4, the deuteration is on the aromatic ring which is not the primary site of metabolism for this class of compounds, researchers should still be mindful of potential, albeit minor, KIEs.

Pharmacokinetics of 2-Quinoxalinecarboxylic Acid (Non-deuterated)

A physiologically based pharmacokinetic (PBPK) model has been developed to describe the disposition of QCA in rats following the oral administration of Cyadox, another quinoxaline derivative.[6] This model provides valuable insights into the expected behavior of QCA, and by extension, QCA-d4, in a biological system.